molecular formula C5H10O4 B1330207 2-Hydroxyethyl lactate CAS No. 29671-83-8

2-Hydroxyethyl lactate

Cat. No. B1330207
CAS RN: 29671-83-8
M. Wt: 134.13 g/mol
InChI Key: YVOWOLLEVWDWOH-UHFFFAOYSA-N
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Description

2-Hydroxyethyl lactate is a chemical compound with the molecular formula C5H10O4 . It is used in various applications and is synthesized from methyl lactate and ethylene glycol .


Synthesis Analysis

The synthesis of 2-hydroxyethyl lactate involves the reaction of methyl lactate and ethylene glycol . It has also been used in the synthesis of hydrogels .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl lactate consists of 5 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 134.13 g/mol . The InChIKey of the compound is YVOWOLLEVWDWOH-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Hydroxyethyl lactate has been used in the preparation of (2-Hydroxyethyl)ammonium lactates by reactions with the corresponding (2-hydroxyethyl) amines . It has also been involved in the reaction kinetics of autocatalytic hydrolyses of alkyl lactates .


Physical And Chemical Properties Analysis

2-Hydroxyethyl lactate has a molecular weight of 134.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 .

Scientific Research Applications

Biosensing Methods for Lactic Acid

  • Biosensing of Lactic Acid: Lactic acid, including its derivative 2-Hydroxyethyl lactate, is significant in medical diagnostics. It is used in biosensors for measuring lactate levels in various biological samples due to its simplicity, speed, specificity, and sensitivity. These measurements are crucial in managing conditions like hyperlactatemia, cardiac arrest, sepsis, and hypoxia-induced cancer (Pundir, Narwal, & Batra, 2016).

Applications in Polymer and Hydrogel Synthesis

  • Hydrogels and Polymers: 2-Hydroxyethyl lactate is used in synthesizing hydrogels and polymers. It is specifically utilized in dextran-based hydrogels, which degrade under specific conditions. The degradation rate can be tailored by modifying the spacer length in the hydrogel's crosslink (Cadeé et al., 1999).

Extraction and Recovery in Industrial Processes

  • Extraction in Industrial Processes: 2-Hydroxyethyl lactate plays a role in the extraction of lactic acid from aqueous solutions, especially in industrial settings. Reactive extraction through membranes, such as a hydrophobic H-beta zeolite/polyvinylidene fluoride mixed matrix membrane, is an efficient method for lactic acid recovery, reducing energy intensity in the process (Madhumala et al., 2014).

Biotechnological Production from Biomass

  • Production from Biomass: Lactic acid, from which 2-Hydroxyethyl lactate is derived, is produced biotechnologically by fermenting sugars present in biomass. It serves as a feedstock for green chemistry, leading to the production of chemicals like pyruvic acid, acrylic acid, and lactate ester (Gao, Ma, & Xu, 2011).

Solvent Applications in Various Industries

  • Use as a Solvent: Ethyl lactate, closely related to 2-Hydroxyethyl lactate, is an eco-friendly solvent with applications in food, pharmaceuticals, and fine chemicals. Its interactions with CO2 are especially important in processes like supercritical extraction (Bermejo et al., 2013).

Brain Metabolism and Therapeutic Targets

  • Brain Metabolism and Therapeutics: Lactate, including its derivatives like 2-Hydroxyethyl lactate, is significant in brain metabolism and signaling. It acts as a fuel and a 'volume transmitter' of brain signals. Its roles in energy production, myelin formation, and potential as a therapeutic target in brain-related conditions have been explored (Bergersen, 2015).

Safety And Hazards

While specific safety and hazard information for 2-Hydroxyethyl lactate is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling similar chemical compounds .

Future Directions

Lactate, a related compound, has been found to play a significant role in metabolic reprogramming and epigenetic modifications . This opens up new avenues for in-depth exploration of lactate metabolism and offers key breakpoints for further functional and mechanistic research . The development of 2-Hydroxyethyl lactate and related compounds in the context of these findings could be a potential future direction.

properties

IUPAC Name

2-hydroxyethyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOWOLLEVWDWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952134
Record name 2-Hydroxyethyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl lactate

CAS RN

29671-83-8
Record name Propanoic acid, 2-hydroxy-, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29671-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FA Leibfarth, N Moreno, AP Hawker… - Journal of Polymer …, 2012 - Wiley Online Library
… Polyester polymerization using 2-hydroxyethyl lactate or glycolate was performed by the procedure of Xiao et al. The polymers were purified by precipitation into MeOH to yield clear oils…
Number of citations: 89 onlinelibrary.wiley.com
S Baudis, SC Ligon, K Seidler, G Weigel… - Journal of Polymer …, 2012 - Wiley Online Library
… 2-Hydroxyethyl lactate (EGLA) contains a readily cleavable aliphatic ester bond while bis(2-hydroxyethyl)terephthalate (BET) possesses aromatic ester bonds that are considered to be …
Number of citations: 51 onlinelibrary.wiley.com
R Mi, L Zeng, M Wang, S Tian, J Yan… - Angewandte Chemie …, 2023 - Wiley Online Library
… H2, Table 1, entry 1), producing 2-hydroxyethyl lactate with 100% yield. When using different … than 99.5 % and the intermediate, 2-hydroxyethyl lactate, could hardly be detected on the …
Number of citations: 3 onlinelibrary.wiley.com
A Spicer - 2022 - etheses.bham.ac.uk
This thesis investigates the chemical recycling to monomer of three common use polymers. It follows a two-phased approach based upon conducting an initial depolymerisation screen, …
Number of citations: 0 etheses.bham.ac.uk
C Xu, Y Hong - Bioactive Materials, 2022 - Elsevier
As a type of elastomeric polymers, non-degradable polyurethanes (PUs) have a long history of being used in clinics, whereas biodegradable PUs have been developed in recent …
Number of citations: 38 www.sciencedirect.com

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